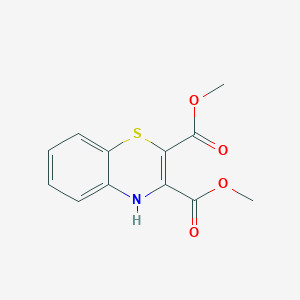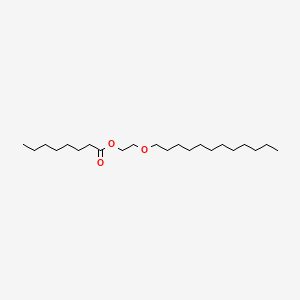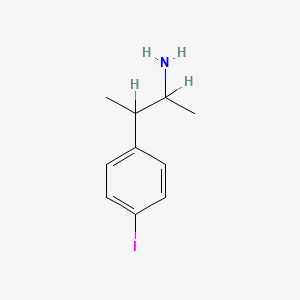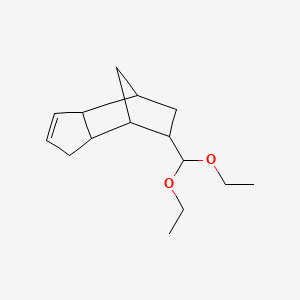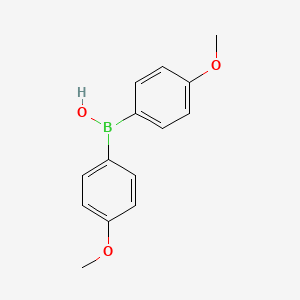
Bis(4-methoxyphenyl)borinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-methoxyphenyl)borinic acid: is an organoboron compound characterized by the presence of two 4-methoxyphenyl groups attached to a boron atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(4-methoxyphenyl)borinic acid typically involves the reaction of 4-methoxyphenylboronic acid with suitable reagents under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts to facilitate the formation of carbon-boron bonds . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The process may include steps like purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: Bis(4-methoxyphenyl)borinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert it to boranes or other reduced boron species.
Substitution: It can participate in substitution reactions where the methoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed:
Oxidation: Boronic acids or borates.
Reduction: Boranes or other reduced boron compounds.
Substitution: Various substituted borinic acids depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(4-methoxyphenyl)borinic acid is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds . It serves as a reagent in the preparation of complex organic molecules.
Biology and Medicine: In biological research, this compound is used in the development of boron-containing drugs and as a tool for studying boron-related biochemical pathways . Its unique properties make it valuable in medicinal chemistry for designing new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and catalysts. Its role in facilitating efficient chemical reactions makes it a crucial component in various manufacturing processes .
Wirkmechanismus
The mechanism by which bis(4-methoxyphenyl)borinic acid exerts its effects involves its ability to form stable complexes with other molecules. The boron atom in the compound can interact with nucleophiles, facilitating various chemical transformations . This interaction is crucial in catalytic processes, where the compound acts as a catalyst or a reagent to drive reactions forward.
Vergleich Mit ähnlichen Verbindungen
- 4-Methoxyphenylboronic acid
- Phenylboronic acid
- 4-Fluorophenylboronic acid
Comparison: Bis(4-methoxyphenyl)borinic acid is unique due to the presence of two 4-methoxyphenyl groups, which enhance its reactivity and stability compared to similar compounds like 4-methoxyphenylboronic acid . This structural difference allows it to participate in a wider range of chemical reactions and makes it more versatile in various applications.
Conclusion
This compound is a versatile and valuable compound in organic chemistry, with significant applications in scientific research, industry, and medicine. Its unique properties and reactivity make it a crucial tool for chemists and researchers in various fields.
Eigenschaften
CAS-Nummer |
73774-45-5 |
|---|---|
Molekularformel |
C14H15BO3 |
Molekulargewicht |
242.08 g/mol |
IUPAC-Name |
bis(4-methoxyphenyl)borinic acid |
InChI |
InChI=1S/C14H15BO3/c1-17-13-7-3-11(4-8-13)15(16)12-5-9-14(18-2)10-6-12/h3-10,16H,1-2H3 |
InChI-Schlüssel |
ZNGBSXNRDFTNEG-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




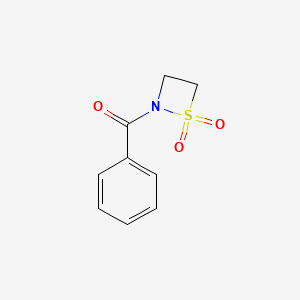

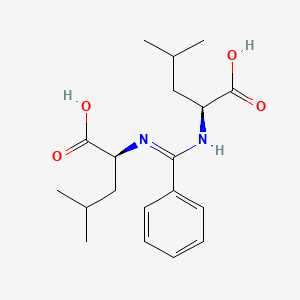

![Silanamine, N-[bis(trimethylsilyl)methyl]-1,1,1-trimethyl-N-(trimethylsilyl)-](/img/structure/B14457694.png)
![4-Butoxyphenyl 4-propylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14457698.png)

